molecular formula C13H20FN B13316757 [(4-Fluoro-2-methylphenyl)methyl](pentan-3-yl)amine

[(4-Fluoro-2-methylphenyl)methyl](pentan-3-yl)amine

Cat. No.: B13316757
M. Wt: 209.30 g/mol
InChI Key: AXINWLQWMKDSQG-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is a synthetic compound with a molecular formula of C13H20FN. This compound is part of the broader class of synthetic cathinones, which are known for their psychoactive properties. Synthetic cathinones are often used in research and forensic applications due to their structural similarity to naturally occurring cathinones found in the khat plant .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine is primarily used in scientific research, particularly in the fields of chemistry and forensic toxicology. It serves as a reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in studies investigating the pharmacological effects and toxicological profiles of synthetic cathinones .

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and metabolic stability. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-4-13(5-2)15-9-11-6-7-12(14)8-10(11)3/h6-8,13,15H,4-5,9H2,1-3H3

InChI Key

AXINWLQWMKDSQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)F)C

Origin of Product

United States

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